2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

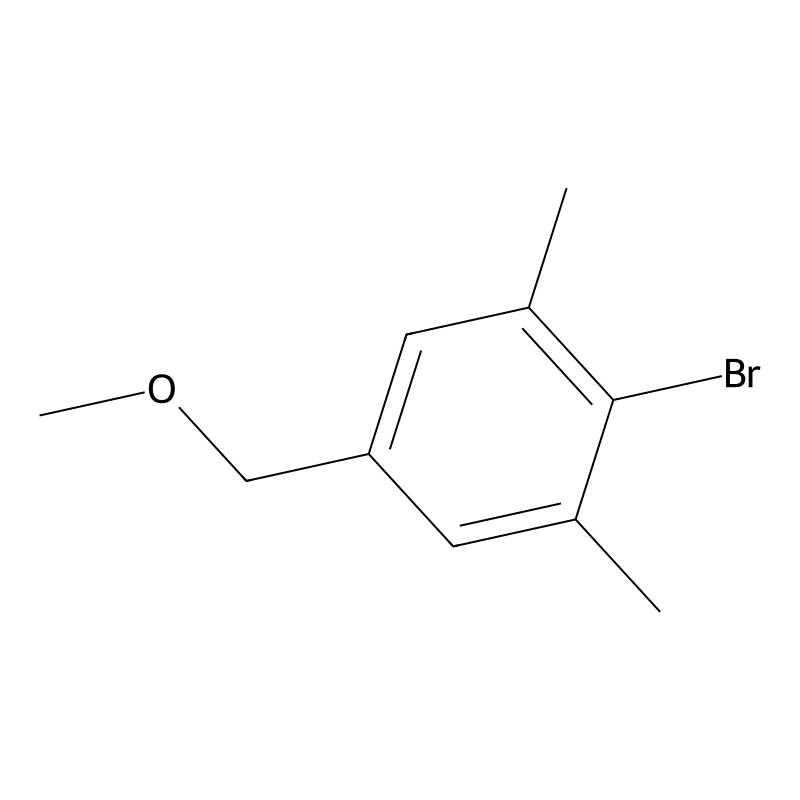

2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene, also known as 4-bromo-3,5-dimethylanisole, is an aromatic compound with the molecular formula and a molecular weight of 215.09 g/mol. This compound features a bromine atom and a methoxymethyl group attached to a dimethyl-substituted benzene ring. Its structure can be represented as follows:

textBr | CH3--C6H3--OCH2--CH3 | CH3

The presence of the bromine atom introduces electrophilic properties, making it a valuable compound in organic synthesis and medicinal chemistry.

There is no scientific literature available describing a specific mechanism of action for 2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene.

- Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles, leading to the formation of new aromatic compounds.

- Nucleophilic Substitution Reactions: The methoxymethyl group can undergo nucleophilic substitution, allowing for the introduction of different nucleophiles.

- Cross-Coupling Reactions: This compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aryl halides.

The synthesis of 2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene can be achieved through several methods:

- Bromination of 1,3-Dimethyl-5-(methoxymethyl)benzene: This method involves the direct bromination of the corresponding dimethyl-substituted aromatic compound using bromine or N-bromosuccinimide in a suitable solvent.

- Methoxymethylation followed by Bromination: Initially, 1,3-dimethylbenzene can be reacted with formaldehyde and methanol in the presence of an acid catalyst to introduce the methoxymethyl group. Subsequent bromination yields the desired product.

- Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields in the synthesis of this compound through various bromination techniques .

2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene has several applications:

- Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its functional groups and reactivity.

- Organic Synthesis: The compound is utilized in organic synthesis for creating more complex molecules through electrophilic substitution and cross-coupling reactions.

- Material Science: It may find applications in developing new materials or polymers due to its unique chemical properties.

Several compounds share structural similarities with 2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2-Bromo-1,3-dimethylbenzene | Aromatic Bromide | Lacks methoxymethyl group |

| 2-Bromo-4-methoxy-1,3-dimethylbenzene | Aromatic Bromide | Different positioning of methoxy group |

| 4-Bromo-3-methylanisole | Aromatic Bromide | Contains only one methyl group |

| 2-Bromo-5-chloro-1,3-dimethylbenzene | Aromatic Chloride | Chlorine instead of bromine |

| 2-Bromo-4-fluoro-1,3-dimethylbenzene | Aromatic Fluoride | Fluorine substituent alters reactivity |

Uniqueness

The unique combination of the methoxymethyl group and two methyl substituents on the benzene ring distinguishes 2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene from other similar compounds. This specific arrangement can influence both its chemical reactivity and potential biological interactions.